8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S14580940
CAS No.
M.F
C29H34N2O6
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-but...

Product Name

8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C29H34N2O6/c1-28(2,3)37-27(35)31-18-29(16-24(31)25(32)33)12-14-30(15-13-29)26(34)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33)

InChI Key

AHHVIYYKTDUUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O

The compound 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure. With a molecular formula of C29H34N2O6C_{29}H_{34}N_{2}O_{6} and a molecular weight of approximately 506.59 g/mol, this compound features both nitrogen heteroatoms and multiple functional groups, including carboxylic acid and tert-butoxycarbonyl protecting groups. The compound's density is recorded at 1.31 g/cm³, and it has a high boiling point of 674.2ºC at 760 mmHg, indicating its thermal stability .

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  • Reduction: Reduction reactions can occur with lithium aluminum hydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution can take place at the carbonyl carbon using sodium hydride as a reagent.

These reactions are essential for modifying the compound's structure and enhancing its chemical properties.

Research indicates that compounds similar to 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit significant biological activity. They are often investigated for their potential as enzyme inhibitors and in drug development due to their ability to interact with biological targets effectively. The spirocyclic structure contributes to the rigidity necessary for binding to specific enzymes or receptors .

The synthesis of this compound typically involves several steps:

  • Protection of Amine Groups: Initial protection of the amine group using the Fmoc (fluorenylmethoxycarbonyl) group.
  • Formation of Spirocyclic Structure: Cyclization reactions are conducted to form the spirocyclic framework.
  • Carboxylic Acid Formation: The final steps involve introducing the carboxylic acid functionality through hydrolysis or other methods.

Common solvents used in these reactions include dichloromethane and dimethylformamide, while coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) are employed to facilitate coupling reactions .

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and peptides.
  • Biology: Utilized in studies related to enzyme-substrate interactions and protein folding mechanisms.
  • Medicine: Investigated for potential drug development, particularly in designing enzyme inhibitors.
  • Industry: Employed in producing specialty chemicals and advanced materials .

Interaction studies reveal that this compound can interact with specific molecular targets due to its functional groups and structural characteristics. Its mechanism of action often involves the selective removal of protecting groups under basic conditions, allowing further chemical transformations that enhance its biological activity. This makes it a valuable candidate for research in medicinal chemistry and pharmacology .

Several compounds share structural similarities with 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid849928-23-00.91
(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid374791-02-31.00
1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid215178-45-30.87
(R)-(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate180181-05-90.86
6-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid173690-47-60.86

Uniqueness

The uniqueness of 8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its specific spirocyclic structure combined with multiple protecting groups, providing both stability and reactivity that are not found in other similar compounds. This makes it an attractive candidate for further research and application in various scientific fields .

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

506.24168681 g/mol

Monoisotopic Mass

506.24168681 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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